molecular formula C14H19ClN2O2 B3815954 2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide

2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide

Cat. No.: B3815954
M. Wt: 282.76 g/mol
InChI Key: KSKJALPGSPBPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a morpholine ring, which is further substituted with an ethyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide typically involves the reaction of 2-chlorobenzyl chloride with N-ethylmorpholine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-16-14(18)17-7-8-19-12(10-17)9-11-5-3-4-6-13(11)15/h3-6,12H,2,7-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKJALPGSPBPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCOC(C1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide
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2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide
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2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide
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2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide
Reactant of Route 5
2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide
Reactant of Route 6
2-[(2-chlorophenyl)methyl]-N-ethylmorpholine-4-carboxamide

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